1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1H-1,3-benzodiazole, also known as Nicotine , is a naturally occurring alkaloid found in tobacco leaves. It has a molecular formula of C₁₀H₁₄N₂ and a molecular weight of approximately 162.23 g/mol . Nicotine is infamous for its addictive properties and is primarily responsible for the addictive nature of tobacco products.
Synthesis Analysis
Nicotine can be synthesized through various methods, including extraction from tobacco leaves or chemical synthesis. One common synthetic route involves the condensation of N-methylpyrrolidine with 3-pyridylacetaldehyde , followed by cyclization to form the benzodiazole ring .
Molecular Structure Analysis
The molecular structure of nicotine consists of a pyridine ring fused to a pyrrolidine ring. The nitrogen atom in the pyridine ring is methylated, resulting in the 1-methylpyrrolidin-2-yl group. The oxygen atom in the pyrrolidine ring is attached to the pyridine ring, forming the ether linkage . The stereochemistry of nicotine is (S)-configuration .
Chemical Reactions Analysis
Nicotine undergoes several chemical reactions, including oxidation, reduction, and pyrolysis. It can be metabolized in the liver by enzymes such as CYP2A6 . Oxidation of nicotine yields cotinine , a major metabolite. Reduction can lead to the formation of nornicotine . Pyrolysis occurs during smoking, producing various toxic compounds .
Physical and Chemical Properties Analysis
Scientific Research Applications
Discovery of PARP Inhibitors for Cancer Treatment
The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors highlights the strategic design of molecules for enhanced enzymatic potency and cellular activity against cancer. The identified compound, ABT-888, demonstrated significant potency against PARP-1 and PARP-2 enzymes and showed promising results in preclinical cancer models when combined with other chemotherapeutic agents, underscoring its potential in cancer therapy (Penning et al., 2009).
Anti-Inflammatory, Analgesic, and Anticancer Properties
A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives demonstrated notable anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates a multifunctional therapeutic potential, suggesting that structural modifications on benzimidazole derivatives can yield compounds with diverse biological activities (Küçükgüzel et al., 2013).
Antipsychotic and Anticonvulsant Agents
New substituted benzoxazepine and benzothiazepine compounds were synthesized and evaluated for their antipsychotic and anticonvulsant effects. These findings suggest the potential of benzodiazole derivatives in the development of new therapeutic agents for the treatment of psychiatric disorders and epilepsy (Kaur et al., 2012).
Antimicrobial Activity of Nicotinic Acid Derivatives
The synthesis of nicotinic acid derivatives with 2-amino-6-methylbenzothiazole showcased their antimicrobial potential against various bacterial and fungal species. This work illustrates the application of benzodiazole derivatives in addressing infectious diseases through the development of new antimicrobial agents (Patel & Shaikh, 2010).
Mechanism of Action
Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Activation of nAChRs leads to the release of neurotransmitters such as dopamine, which contributes to the rewarding effects and addiction associated with nicotine use. Additionally, nicotine has stimulant properties, affecting alertness and cognition .
Safety and Hazards
Future Directions
Research on nicotine continues to explore its effects on health, potential therapeutic applications (e.g., smoking cessation aids), and harm reduction strategies. Understanding nicotine’s complex interactions with nAChRs and its impact on various physiological systems remains an active area of investigation .
Properties
IUPAC Name |
1-methyl-2-(1-methylpyrrolidin-3-yl)oxybenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15-8-7-10(9-15)17-13-14-11-5-3-4-6-12(11)16(13)2/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEVZFZNRHAAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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